molecular formula C22H18N4O B2625611 3-{[2,4'-Bipyridine]-5-yl}-1-[(naphthalen-1-yl)methyl]urea CAS No. 2034337-26-1

3-{[2,4'-Bipyridine]-5-yl}-1-[(naphthalen-1-yl)methyl]urea

Cat. No.: B2625611
CAS No.: 2034337-26-1
M. Wt: 354.413
InChI Key: KUFSXVGSOUXLQG-UHFFFAOYSA-N
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Description

Chemical Background and Discovery Timeline

This compound (C~21~H~18~N~4~O) features a planar 2,4'-bipyridine subunit connected via a urea bridge to a naphthalen-1-ylmethyl group. The bipyridine moiety provides two nitrogen atoms capable of metal coordination, while the urea group (-NH-C(=O)-NH-) enables hydrogen bonding interactions. The naphthalene system contributes aromatic stacking potential and lipophilicity, critical for membrane permeability in biological contexts.

Table 1: Key Molecular Properties

Property Value
Molecular Formula C~21~H~18~N~4~O
Molecular Weight 342.4 g/mol
Key Functional Groups Bipyridine, Urea, Naphthalene

First synthesized in the early 2020s via modular urea-forming reactions, this compound emerged from efforts to combine metal-binding motifs with supramolecular recognition elements. The synthetic route typically involves:

  • Preparation of 5-amino-2,4'-bipyridine through palladium-catalyzed cross-coupling.
  • Reaction with naphthalen-1-ylmethyl isocyanate in dichloromethane, yielding the target urea derivative after purification.

Significance in Supramolecular Chemistry and Drug Discovery

The molecule’s bipyridine unit enables coordination to transition metals (e.g., Ru(II), Fe(II)), making it a candidate for catalytic systems or metallo-drug prototypes. Computational studies suggest the urea bridge adopts a conformation optimal for binding carboxylate or phosphate groups through dual hydrogen bonds, analogous to enzyme active sites.

In drug discovery, the naphthalene group enhances binding to hydrophobic protein pockets, while the urea linkage mimics peptide bonds, allowing interference with protease targets. Preliminary in vitro data on structurally analogous compounds show low-micromolar inhibition of kinase enzymes, though specific data for this derivative remain unpublished.

Current Research Landscape and Knowledge Gaps

Recent studies (2023–2025) have explored:

  • Coordination Chemistry : Formation of luminescent Ru(II) complexes for cellular imaging.
  • Supramolecular Assembly : Self-organization into porous frameworks via π-stacking and hydrogen bonding.
  • Drug Scaffolding : Hybridization with known pharmacophores to enhance blood-brain barrier penetration.

Critical unresolved questions include :

  • Exact binding constants for common biological targets (e.g., kinases, GPCRs).
  • Impact of stereoelectronic tuning (e.g., substituting bipyridine nitrogens) on metal-binding selectivity.
  • In vivo pharmacokinetic profiles, particularly metabolic stability of the urea linkage.

Properties

IUPAC Name

1-(naphthalen-1-ylmethyl)-3-(6-pyridin-4-ylpyridin-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O/c27-22(25-14-18-6-3-5-16-4-1-2-7-20(16)18)26-19-8-9-21(24-15-19)17-10-12-23-13-11-17/h1-13,15H,14H2,(H2,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUFSXVGSOUXLQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CNC(=O)NC3=CN=C(C=C3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[2,4’-Bipyridine]-5-yl}-1-[(naphthalen-1-yl)methyl]urea typically involves the reaction of 2,4’-bipyridine-5-carboxylic acid with naphthalen-1-ylmethylamine in the presence of a coupling reagent such as carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) at room temperature or slightly elevated temperatures .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-{[2,4’-Bipyridine]-5-yl}-1-[(naphthalen-1-yl)methyl]urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-{[2,4’-Bipyridine]-5-yl}-1-[(naphthalen-1-yl)methyl]urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{[2,4’-Bipyridine]-5-yl}-1-[(naphthalen-1-yl)methyl]urea involves its interaction with specific molecular targets. The bipyridine moiety can chelate metal ions, forming stable complexes that can catalyze various chemical reactions. The naphthalene group can interact with hydrophobic pockets in biological molecules, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural Features and Coordination Chemistry
  • Its nitrogen atoms could theoretically participate in hydrogen bonding or weak interactions, unlike in metal-coordinated complexes .
  • Y(2,4'-bpy)1.5-Cl3·8H2O and La(2,4'-bpy)Cl3·5H2O :
    In these rare-earth complexes, 2,4'-bipyridine acts as a ligand, coordinating via 2(N) and 4’(N) atoms to form polymeric structures. IR spectroscopy confirms significant shifts in ring vibration modes upon metal coordination, a feature absent in the urea compound .

Key Structural Differences :

Compound Type Coordination State Primary Interactions
Urea derivative Non-coordinated Hydrogen bonding, π-stacking
Rare-earth complexes Metal-coordinated Covalent metal-ligand bonds
Thermal Stability
  • Rare-earth complexes : Stable up to 323 K, decomposing upon further heating.
  • However, urea derivatives typically exhibit moderate thermal stability (300–400 K), influenced by substituents. The naphthalene group may enhance stability via hydrophobic packing.

Thermal Comparison :

Compound Decomposition Onset Notes
Y(2,4'-bpy)1.5-Cl3·8H2O 323 K Metal-ligand breakdown
Hypothetical urea derivative ~350 K (estimated) Dependent on substituent interactions
Physicochemical Properties
  • Solubility :
    • The naphthalen-1-yl group in the urea compound may reduce solubility in polar solvents compared to naphthalen-2-yl derivatives due to steric differences .
    • Rare-earth complexes are water-soluble at low temperatures but precipitate upon dehydration.
  • Spectroscopic Signatures :
    • Metal-coordinated 2,4'-bipyridine shows distinct IR shifts (e.g., ring vibrations at 1600–1400 cm⁻¹) , whereas the urea compound’s bipyridine group would retain uncoordinated spectral features.

Biological Activity

3-{[2,4'-Bipyridine]-5-yl}-1-[(naphthalen-1-yl)methyl]urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and implications for future research.

Synthesis

The synthesis of this compound typically involves the reaction of 2,4-bipyridine with a naphthalen-1-ylmethyl isocyanate. The reaction conditions generally include the use of polar aprotic solvents and may require catalysts to enhance yield and purity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit notable antimicrobial properties. For instance, compounds with similar structural motifs have shown effectiveness against resistant strains of bacteria such as Staphylococcus aureus and Enterococcus faecium. The Minimum Inhibitory Concentration (MIC) values indicate strong antibacterial activity, with some derivatives achieving MIC values as low as 2 µg/mL against resistant strains .

Anticancer Properties

The anticancer potential of this compound has been investigated through various in vitro assays. Compounds related to this structure have demonstrated significant growth inhibition across multiple cancer cell lines. For example, a related compound showed a mean growth inhibition (GI%) of 43.9% across 56 cell lines, indicating broad-spectrum anticancer activity .

Table 1: Anticancer Activity Data

CompoundCell LineGI%
Compound ACaco-220.6
Compound BA54935.0
Compound CHOP-9266.12

The mechanism by which these compounds exert their biological effects often involves interaction with specific enzymes or receptors within the target cells. Molecular docking studies suggest that the bipyridine moiety plays a crucial role in binding affinity and selectivity towards target proteins involved in cancer progression and microbial resistance.

Case Studies

Case Study 1: Antimicrobial Efficacy
In a study examining various derivatives of bipyridine-based compounds, one derivative exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with an MIC comparable to daptomycin . This highlights the potential for these compounds to serve as templates for developing new antibiotics.

Case Study 2: Anticancer Activity
Another investigation focused on the efficacy of naphthalene-substituted ureas against lung cancer cell lines. The results indicated that modifications to the naphthalene moiety significantly enhanced anticancer activity, suggesting that structural optimization could lead to more effective therapeutic agents .

Q & A

Basic: What are the optimal synthetic routes for 3-{[2,4'-Bipyridine]-5-yl}-1-[(naphthalen-1-yl)methyl]urea, and how can reaction conditions be optimized?

Answer:
The synthesis of bipyridine-urea derivatives typically involves multi-component condensation reactions. For example, urea derivatives can be synthesized via reactions between aldehydes, ketones, and urea or thiourea under acidic or catalytic conditions . To optimize yield, consider varying solvents (e.g., ethanol, DMF), catalysts (e.g., Fe₂O₃@SiO₂/In₂O₃ for enhanced efficiency ), and temperature (60–100°C). Purification via flash column chromatography with gradients like petroleum ether/ethyl acetate (20:1 to 15:1) is effective for isolating pure products .

Basic: How can the crystal structure of this compound be determined using X-ray crystallography?

Answer:
Single-crystal X-ray diffraction is the gold standard. Use SHELXL for refinement, ensuring high-resolution data (<1.0 Å) for accurate atomic positioning. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. For challenging cases (e.g., twinning), SHELXD and SHELXE provide robust solutions . Reference the SHELX suite in publications for reproducibility .

Advanced: How to resolve discrepancies between spectroscopic data (e.g., NMR, IR) and predicted molecular structures during characterization?

Answer:
Discrepancies often arise from dynamic effects (e.g., tautomerism) or impurities. Use 2D NMR (COSY, HSQC) to confirm connectivity. For urea derivatives, IR peaks near 1650–1700 cm⁻¹ (C=O stretch) and 3300 cm⁻¹ (N-H) are critical. If conflicts persist, computational NMR prediction tools (e.g., DFT with B3LYP/6-31G*) can validate assignments .

Advanced: What computational methods are suitable for modeling the interaction of this compound with biological targets like kinases?

Answer:
Molecular docking (AutoDock Vina, Glide) and MD simulations (GROMACS) can predict binding modes. Focus on the urea moiety’s hydrogen-bonding capacity and bipyridine’s π-π stacking with kinase active sites. Validate with experimental IC₅₀ values from kinase inhibition assays .

Advanced: How can factorial design be applied to optimize the synthesis yield and purity?

Answer:
A 2³ factorial design can systematically test variables: catalyst loading (0.5–2.0 mol%), temperature (70–90°C), and solvent polarity (ethanol vs. acetonitrile). Analyze interactions using ANOVA to identify significant factors. This method reduced side products by 30% in similar urea syntheses .

Basic: What spectroscopic techniques are essential for characterizing the purity and structure of this urea derivative?

Answer:

  • NMR (¹H/¹³C): Confirm substituent positions (e.g., naphthalene methyl at δ 4.5–5.0 ppm) .
  • HRMS: Verify molecular ion peaks (e.g., [M+H]⁺).
  • IR: Identify urea carbonyl (1660–1680 cm⁻¹) and N-H stretches .

Advanced: What strategies are effective in analyzing the compound's potential as a fluorescence probe based on its photophysical properties?

Answer:
Measure quantum yield using integrating sphere methods and compare with standards (e.g., quinine sulfate). Solvatochromic studies in solvents of varying polarity (e.g., cyclohexane to DMSO) reveal charge-transfer transitions. TD-DFT calculations can correlate experimental UV-Vis spectra with electronic transitions .

Advanced: How to address challenges in the compound's solubility and stability during biological assays?

Answer:
Use co-solvents (DMSO ≤1% v/v) or formulate as nanoparticles (liposomal encapsulation). Stability studies (pH 7.4 buffer, 37°C) over 24–48 hours with HPLC monitoring ensure integrity. For kinase assays, pre-incubate the compound with ATP to assess competitive inhibition .

Basic: What are the key considerations in selecting catalysts for the synthesis of bipyridine-containing urea derivatives?

Answer:
Catalysts must tolerate nitrogen-rich environments. Fe₂O₃@SiO₂/In₂O₃ enhances condensation efficiency by 20% via Lewis acid activation . Avoid strong acids to prevent urea decomposition. Screen catalysts (e.g., p-TsOH, Sc(OTf)₃) for optimal turnover .

Advanced: How to employ high-throughput screening to evaluate the compound's inhibitory activity against various enzymes?

Answer:
Use 384-well plates with fluorogenic substrates (e.g., ATP-coupled assays for kinases). Automated liquid handlers enable rapid testing at 10-dose concentrations (1 nM–100 µM). Z’-factor validation (>0.5) ensures assay robustness. Cross-validate hits with SPR or ITC for binding affinity .

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